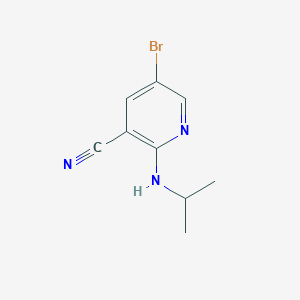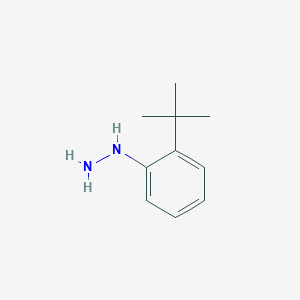
(2-(tert-Butyl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(tert-Butyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)phenyl)hydrazine typically involves the reaction of 2-(tert-butyl)aniline with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 2-(tert-Butyl)aniline.
Reagent: Hydrazine hydrate.
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction is usually carried out under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: (2-(tert-Butyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated compounds or acyl chlorides under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines or hydrazides.
Wissenschaftliche Forschungsanwendungen
(2-(tert-Butyl)phenyl)hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Industrial Applications: Employed in the production of dyes, agrochemicals, and polymers.
Wirkmechanismus
The mechanism by which (2-(tert-Butyl)phenyl)hydrazine exerts its effects depends on the specific reaction or application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazine: Lacks the tert-butyl group, making it less sterically hindered.
(2-Methylphenyl)hydrazine: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
(2-(tert-Butyl)phenyl)hydrazine hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This steric hindrance can be advantageous in certain synthetic applications, providing selectivity and specificity in reactions.
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
(2-tert-butylphenyl)hydrazine |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-6-4-5-7-9(8)12-11/h4-7,12H,11H2,1-3H3 |
InChI-Schlüssel |
ISGUKINNMMCBAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
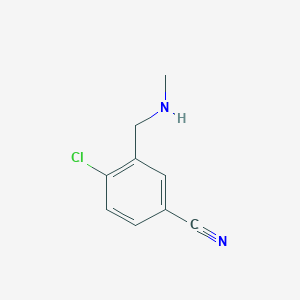

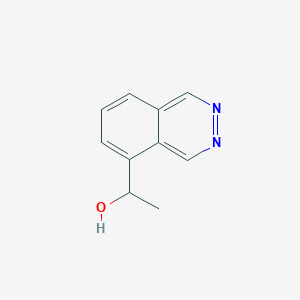

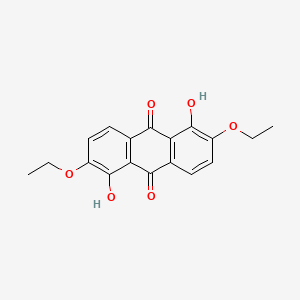
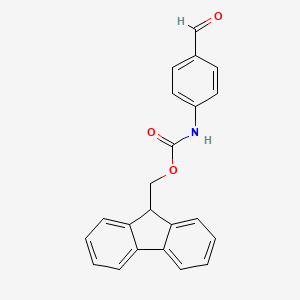
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)

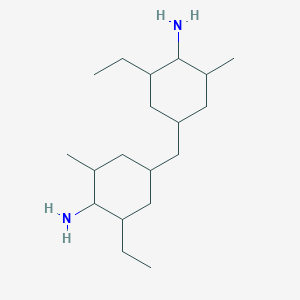
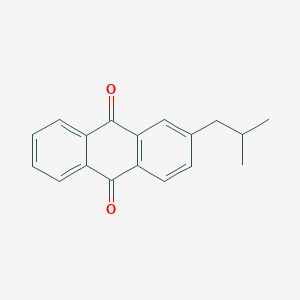
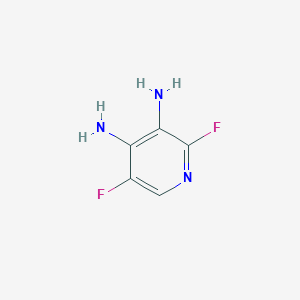
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)
